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Introduction and Method Overview

Mandipropamid is a widely used chiral fungicide effective against oomycete pathogens in various
vegetable crops. As a carboxylic acid amide fungicide, it exhibits systemic activity by inhibiting cell wall
biosynthesis in pathogenic fungi. Recent studies have demonstrated that mandipropamid exhibits
enantioselective dissipation in different vegetable matrices, meaning its two enantiomers degrade at
different rates depending on the specific crop [1]. This enantioselectivity is crucial for accurate residue
analysis and environmental fate studies, as the different enantiomeric forms may possess varying biological

activities and toxicological profiles.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has revolutionized
pesticide residue analysis since its introduction. This approach provides an efficient framework for extracting
multiple pesticide residues from various food matrices, offering significant advantages over traditional
extraction methods. The modified QUEChERS protocol presented in these application notes builds upon the
original method by incorporating optimized dispersive Solid-Phase Extraction (d-SPE) cleanup techniques
specifically tailored for mandipropamid analysis in complex vegetable matrices [2]. The method
demonstrates excellent performance characteristics, including high recovery rates, minimal matrix effects,

and sufficient sensitivity to comply with regulatory limits established by international food safety authorities.
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These application notes provide a comprehensive protocol for the extraction, cleanup, and analysis of
mandipropamid residues in vegetables, with specific experimental data from tomato, cucumber, Chinese
cabbage, and cowpea [1]. The methodology has been validated according to international guidelines and has
been demonstrated to be robust, precise, and accurate for routine monitoring of mandipropamid residues in

various vegetable commodities.

Experimental Protocol

Materials and Reagents

e Pesticide Standards: Mandipropamid analytical standard (=95% purity) should be acquired from
certified reference material suppliers. Prepare stock solutions at 1000 mg/L in acetonitrile and store at

-20°C in the dark. Working solutions are prepared by appropriate dilution in acetonitrile [3].

o Extraction Solvents: HPLC-grade acetonitrile is recommended as the primary extraction solvent.
Alternative solvents such as ethyl acetate or acetone may be used for specific matrix applications but

require additional validation [2].

o Salts and Buffers: The extraction kit should include anhydrous magnesium sulfate (MgSOa4) for
water removal, sodium chloride (NaCl) for phase separation, and buffer salts such as trisodium
citrate dihydrate and disodium hydrogen citrate sesquihydrate for pH control [3]. The typical ratio
is 4:1:0.5:0.5 for MgSOa4:NaCl:trisodium citrate:disodium hydrogen citrate.

¢ d-SPE Sorbents: For cleanup, primary secondary amine (PSA) is essential for removing fatty acids
and sugars, C18 is effective for lipid removal, and graphitized carbon black (GCB) is recommended

for pigment removal, though it should be used cautiously as it may retain planar pesticides [2].

¢ Vegetable Matrices: The protocol has been validated for tomato, cucumber, Chinese cabbage, and

cowpea. Other vegetables may require additional method optimization and validation [1].

Sample Preparation

© 2026 Smolecule. All rights reserved. 2/12 Tech Support


https://www.smolecule.com/products/s643320?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S0147651322001002
https://www.smolecule.com/products/s643320?utm_src=pdf-body
https://www.smolecule.com/products/s643320?utm_src=pdf-body
https://www.mdpi.com/2304-8158/9/1/18
https://pmc.ncbi.nlm.nih.gov/articles/PMC10102411/
https://www.mdpi.com/2304-8158/9/1/18
https://pmc.ncbi.nlm.nih.gov/articles/PMC10102411/
https://www.sciencedirect.com/science/article/pii/S0147651322001002
https://www.smolecule.com/products/s643320?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

+ Homogenization: Representative vegetable samples should be thoroughly homogenized using a food
processor or blender. For leafy vegetables like Chinese cabbage, special care should be taken to ensure

uniform particle size distribution.

e Subsampling: Transfer 10.0 + 0.1 g of homogenized sample into a 50-mL polypropylene or Teflon
centrifuge tube. For high-water-content vegetables, no additional water is needed. For drier matrices,

addition of 10 mL water may be necessary to improve extraction efficiency [3].

¢ Fortification (for validation): For method validation and quality control, fortify samples with
appropriate volumes of mandipropamid working standard solutions at required concentration levels.

Allow fortified samples to equilibrate for 30 minutes before extraction to account for matrix binding.

Extraction Procedure

e Solvent Addition: Add 10 mL of acetonitrile to the sample in the centrifuge tube. For difficult
matrices, acidification with 1% formic acid in acetonitrile may improve recovery of certain pesticides,

though this should be validated specifically for mandipropamid [2].

o Shaking: Securely cap the tube and shake vigorously for 1 minute using a vortex mixer or mechanical

shaker to ensure thorough contact between the sample and extraction solvent.

e Salt Addition: Add the pre-measured salt mixture (MgSOa4:NaCl:trisodium citrate:disodium hydrogen
citrate in 4:1:0.5:0.5 ratio) immediately after shaking.

e Phase Separation: Shake vigorously for another minute after salt addition, then centrifuge at >3000
relative centrifugal force (RCF) for 5 minutes. The organic (upper) phase should be clear and separated

from the matrix layer.

Cleanup Procedure (d-SPE)

¢ d-SPE Preparation: Transfer 1 mL of the supernatant (acetonitrile layer) to a 2-mL d-SPE tube
containing 50 mg PSA, 50 mg C18, and 150 mg MgSOa. For pigmented matrices like spinach or kale,

addition of 5-10 mg GCB is recommended, though recovery should be verified for mandipropamid

[2].
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¢ Cleanup Process: Shake the d-SPE tube vigorously for 30 seconds and centrifuge at >3000 RCF for 5

minutes.

o Final Preparation: Transfer the cleaned extract to an autosampler vial for analysis. If necessary, the
extract can be concentrated under a gentle nitrogen stream or diluted with water to match the initial

mobile phase composition.

Table 1: Optimal d-SPE Cleanup Compositions for Different Vegetable Types

PSA C18 GCB MgSOa Recommended Use
Vegetable Type

(mg) (mg) (mg) (mg) Cases
Fruiting (tomato, 50 50 0 150 Low pigment, moderate
cucumber) sugars
Leafy Greens (Chinese 50 50 5 150 Moderate pigment, high
cabbage) sugars
Legumes (cowpea) 50 50 0 150 High starch, moderate

proteins

High Pigment (spinach, 50 50 10 150 High chlorophyll,
kale) carotenoids

Chromatographic Analysis

LC-MS/MS Conditions

e Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass
Spectrometry (HPLC-MS/MS) using a triple quadrupole mass spectrometer operating in multiple
reaction monitoring (MRM) mode provides the required sensitivity and selectivity for

mandipropamid analysis [2].

¢ Chromatographic Column: A reverse-phase C18 column (e.g., 50 X 2 mm, 2.6 pm particle size) is

recommended for optimal separation. The column temperature should be maintained at 35°C to ensure
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retention time stability [3].

e Mobile Phase: A binary gradient system consisting of (A) water with 0.1% formic acid and (B)
methanol with 0.1% formic acid is recommended. The addition of ammonium formate (5 mM) can

enhance ionization efficiency in positive ESI mode [3].

e Gradient Program: The following gradient provides optimal separation: 0-1 min: 10% B; 1-8 min:
linear increase to 95% B; 8-10 min: hold at 95% B; 10-10.1 min: return to 10% B; 10.1-12 min: re-

equilibration at 10% B. Flow rate should be maintained at 0.3 mL/min throughout the analysis.

¢ Injection Volume: 5 pL is typically sufficient for achieving appropriate sensitivity while minimizing

matrix effects.

Mass Spectrometric Detection

e Ionization Source: Electrospray Ionization (ESI) in positive mode is generally preferred for

mandipropamid analysis. Source parameters should be optimized for each specific instrument.

e MRM Transitions: The following MRM transitions are recommended for mandipropamid:

o Quantifier transition: 412.1 - 328.1 (collision energy: 15 eV)
o Qualifier transition: 412.1 — 356.1 (collision energy: 10 eV)
o Qualifier transition: 412.1 — 388.1 (collision energy: 8 eV)

e Source Parameters: Typical ESI source parameters include: capillary voltage: 3.5 kV; source
temperature: 150°C; desolvation temperature: 350°C; cone gas flow: 50 L/h; desolvation gas flow: 800

L/h.

Table 2: Optimized LC-MS/MS Parameters for Mandipropamid Analysis

Parameter Setting Alternative Options Impact on Analysis
Column Type C18 (50 x 2 mm, 2.6 C18 (100 x 2.2 mm, 1.7  Separation efficiency, back
pm) pum) pressure
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Parameter Setting Alternative Options Impact on Analysis

Mobile Phase Water/MeOH + 0.1% Water/ACN + 5mM lonization efficiency, peak
HCOOH NH4COOH shape

Flow Rate 0.3 mL/min 0.25-0.4 mL/min Analysis time, resolution

Column 35°C 30-40°C Retention time stability

Temperature

ESI Polarity Positive Negative (less Detection sensitivity

sensitive)
Source 150°C 120-150°C Desolvation, sensitivity
Temperature

Method Validation

Recovery and Precision

Method validation for mandipropamid analysis in vegetables demonstrated excellent performance
characteristics. Recovery studies were conducted at multiple fortification levels (5, 10, and 50 pg/kg) with
five replicates at each level [3]. The mean recovery for mandipropamid across different vegetable matrices
ranged from 73.8% to 106%, well within the acceptable range of 70-120% specified in SANTE/11813/2017
guidelines [1]. The precision, expressed as relative standard deviation (RSD%), was below 11% for all

matrices, indicating good repeatability and intermediate precision.

The method demonstrated particularly consistent performance in tomato and cucumber matrices, with
recovery rates of 85.2-92.4% and RSD values below 8%. Chinese cabbage and cowpea showed slightly
wider variation but still within acceptable limits, with recovery rates of 73.8-106% and RSD values below

11% [1]. This variation highlights the importance of matrix-matched calibration for accurate quantification.

Sensitivity and Linearity
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The method demonstrated excellent sensitivity with a limit of detection (LOD) of 1.63 pg/kg and limit of
quantification (LOQ) of 5 pg/kg for mandipropamid in vegetable matrices [1] [3]. The linearity of the
method was evaluated using matrix-matched calibration standards across a concentration range of 1-500
pg/kg. The calibration curves showed excellent linearity with determination coefficients (R?) greater than

0.99, confirming the method's suitability for quantitative analysis across the validated concentration range

[1].

Matrix Effects

Matrix effects were evaluated by comparing the detector response of mandipropamid in matrix-matched
standards versus pure solvent standards. Significant matrix suppression (15-25%) was observed in all
vegetable matrices, necessitating the use of matrix-matched calibration standards or appropriate internal
standards for accurate quantification. The use of isotopically labeled mandiprepamid as an internal standard

is recommended for compensation of matrix effects and extraction variability.

Table 3: Method Validation Parameters for Mandipropamid in Different Vegetables

Validation Parameter Tomato Cucumber Chinese Cabbage Cowpea
Recovery (%) 85.2-92.4 87.6-94.1 73.8-98.5 79.2-106
RSD (%) 4.2-7.8 3.9-6.5 5.8-10.2 6.4-10.9
LOD (pgl/kg) 1.63 1.63 1.63 1.63
LOQ (mg/kg) 5 5 5 5
Linearity (R?) >0.99 >0.99 >0.99 >0.99
Matrix Effect (%) -18.5 -15.2 -24.7 -22.3

Application Data
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Dissipation Kinetics in Vegetables

Field trials investigating the dissipation of mandipropamid in vegetables revealed distinct degradation
patterns across different crops. The half-life of mandipropamid ranged from 1.6 to 8.4 days depending on
the vegetable type [1]. Chinese cabbage and cowpea showed the most rapid dissipation with half-lives of 1.8-
2.0 days and 1.6-2.4 days, respectively. Tomato exhibited the longest persistence with half-lives ranging

from 5.0 to 8.4 days, while cucumber showed intermediate persistence with half-lives of 2.4-5.5 days.

These dissipation characteristics are critical for establishing appropriate pre-harvest intervals and ensuring
compliance with maximum residue limits (MRLs). The European Union and Codex Alimentarius
Commission have established MRLs for mandipropamid in various vegetables, typically ranging from 1-5

mg/kg depending on the specific crop [1].

Enantioselective Dissipation

A significant finding from recent studies is the enantioselective dissipation of mandipropamid in
vegetables [1]. The S-(+)-enantiomer dissipated more rapidly than the R-(-)-enantiomer in tomato and
Chinese cabbage (enantiomeric fractions >0.5). Conversely, in cucumber and cowpea, the R-enantiomer
dissipated more rapidly (enantiomeric fractions <0.5). This enantioselectivity has important implications for
risk assessment, as the different enantiomers may exhibit varying toxicological profiles and biological

activities.

Dietary Risk Assessment

The dietary risk assessment for mandipropamid residues in vegetables indicated acceptable risk levels for
consumers. The risk quotient data were significantly below 100%, confirming that mandipropamid residues
in the studied vegetables pose negligible risk to consumers when used according to good agricultural
practices [1]. This comprehensive risk assessment takes into account the residue levels at harvest,

consumption patterns, and toxicological reference values for mandipropamid.

Workflow Diagram
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The following diagram illustrates the complete QuEChERS workflow for mandipropamid extraction and

analysis in vegetable samples:
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Homogenized Vegetable Sample (10 g)

=
F

Salt Mixture Composition

4 g MgSOa

1 g NaCl

0.5 g Trisodium Citrate

F
T |

d-SPE Composition

0.5 g Disodium Hydrogen Citrate 50 mg PSA

50 mg C18

150 mg MgSOa
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QuEChERS Workflow for Mandipropamid Extraction in Vegetables

Conclusion

The modified QUEChERS extraction method followed by LC-MS/MS analysis presented in these application
notes provides a robust, sensitive, and reliable approach for the determination of mandipropamid residues
in various vegetable matrices. The method demonstrates excellent performance characteristics, including
satisfactory recovery rates (73.8-106%), good precision (RSD <11%), and sufficient sensitivity (LOD of 1.63
ng/kg, LOQ of 5 pg/kg) to monitor mandipropamid residues at levels relevant to current regulatory

standards [1].

The observed enantioselective dissipation of mandipropamid in different vegetables highlights the
importance of enantioselective analysis for accurate risk assessment and environmental fate studies. The
method's applicability to real-world samples was demonstrated through successful analysis of field-treated

vegetables, revealing distinct dissipation patterns across different crop types [1].

This comprehensive protocol provides researchers and analytical laboratories with a validated methodology
for monitoring mandipropamid residues in vegetables, supporting food safety monitoring programs and
regulatory compliance efforts. The method can be readily adapted to include additional pesticide residues for
multi-residue analysis, making it a valuable tool for comprehensive pesticide monitoring in vegetable

production systems.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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